molecular formula C10H13F3N4O B11781382 2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No.: B11781382
M. Wt: 262.23 g/mol
InChI Key: FFZTVNNKYNIVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with an aminopiperidine group and a trifluoromethyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyrimidine with 3-aminopiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The aminopiperidine group can form hydrogen bonds with active sites of enzymes, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Aminopiperidin-1-yl)-4-methylpyrimidine
  • 2-(3-Aminopiperidin-1-yl)-6-chloropyrimidine
  • 2-(3-Aminopiperidin-1-yl)-5-fluoropyrimidine

Uniqueness

2-(3-Aminopiperidin-1-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H13F3N4O

Molecular Weight

262.23 g/mol

IUPAC Name

2-(3-aminopiperidin-1-yl)-4-(trifluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C10H13F3N4O/c11-10(12,13)7-4-8(18)16-9(15-7)17-3-1-2-6(14)5-17/h4,6H,1-3,5,14H2,(H,15,16,18)

InChI Key

FFZTVNNKYNIVSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC(=O)N2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.